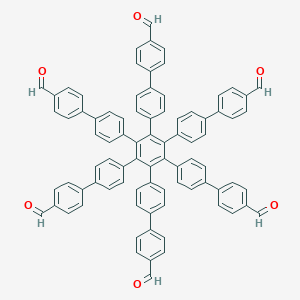
6-(4-Aldehyde phenylphenyl) benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Aldehyde phenylphenyl) benzene is an organic compound that features a benzene ring substituted with an aldehyde group and a phenyl group. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aldehyde phenylphenyl) benzene typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acyl group onto the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions generally require a non-aqueous solvent like dichloromethane and are carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound followed by selective oxidation to introduce the aldehyde group. This process ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Aldehyde phenylphenyl) benzene undergoes several types of chemical reactions, including:
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, often requiring catalysts like sulfuric acid (H₂SO₄) or iron(III) bromide (FeBr₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Electrophilic Substitution: H₂SO₄ for nitration, FeBr₃ for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Electrophilic Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
6-(4-Aldehyde phenylphenyl) benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehyde groups.
Mécanisme D'action
The mechanism of action of 6-(4-Aldehyde phenylphenyl) benzene primarily involves its reactivity due to the aldehyde group. The aldehyde group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of various adducts. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: Similar structure but lacks the additional phenyl group.
Biphenyl: Lacks the aldehyde group but has a similar biphenyl structure.
Phenylacetaldehyde: Contains an aldehyde group but with a different substitution pattern on the benzene ring.
Uniqueness
6-(4-Aldehyde phenylphenyl) benzene is unique due to the presence of both an aldehyde group and a phenyl group on the benzene ring, which imparts distinct reactivity and stability compared to its analogs. This dual substitution allows for a broader range of chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C84H54O6 |
|---|---|
Poids moléculaire |
1159.3 g/mol |
Nom IUPAC |
4-[4-[2,3,4,5,6-pentakis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde |
InChI |
InChI=1S/C84H54O6/c85-49-55-1-13-61(14-2-55)67-25-37-73(38-26-67)79-80(74-39-27-68(28-40-74)62-15-3-56(50-86)4-16-62)82(76-43-31-70(32-44-76)64-19-7-58(52-88)8-20-64)84(78-47-35-72(36-48-78)66-23-11-60(54-90)12-24-66)83(77-45-33-71(34-46-77)65-21-9-59(53-89)10-22-65)81(79)75-41-29-69(30-42-75)63-17-5-57(51-87)6-18-63/h1-54H |
Clé InChI |
NAXNLJPWPUTCDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=C(C(=C(C(=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C9=CC=C(C=C9)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


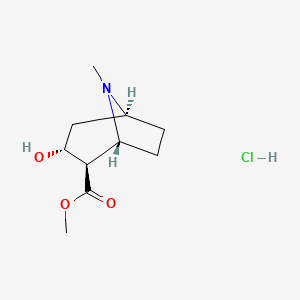
![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)

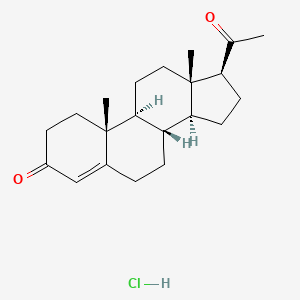
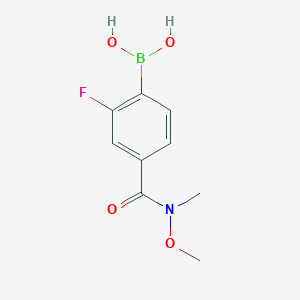
![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
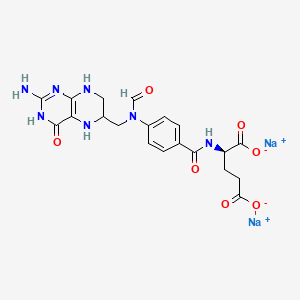

![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
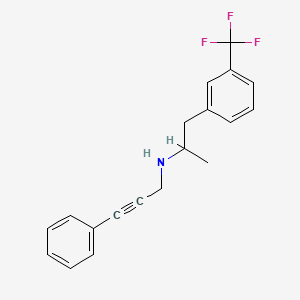
![(2S)-2-amino-1-[(1S,5R)-2-azabicyclo[3.1.0]hexan-2-yl]-2-(3-hydroxy-1-adamantyl)ethanone;hydrochloride](/img/structure/B13408766.png)
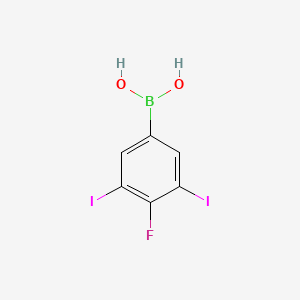

![2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester](/img/structure/B13408782.png)
